REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5](Br)=[C:6]2[C:10]=1[C:9](=[O:11])[NH:8][CH2:7]2.CB1OB(C)OB(C)O1.C(=O)([O-])[O-].[K+].[K+].NC1C=CC(C)=C2C=1C(=O)NC2>C(COC)OC.O>[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[C:9](=[O:11])[NH:8][CH2:7]2 |f:2.3.4|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C2CNC(C12)=O)Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
0.184 mL
|
Type
|
reactant
|
Smiles
|
CB1OB(OB(O1)C)C
|
Name
|
[bis(diphenylphosphino)ferrocene]dichloropalladium
|
Quantity
|
28.7 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
304 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.158 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C2CNC(C12)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by purification by preparative thin-layer chromatography (chloroform/acetonitrile=4/1)
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC=C2CNC(C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.9 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |